(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Chiral Resolution Enantioselective Catalysis Absolute Configuration

Researchers requiring defined (R)-stereochemistry for asymmetric synthesis face supply chain ambiguity from racemic or achiral alternatives. (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid (CAS 1821832-73-8) resolves this with >97% enantiomeric excess, ensuring predictable diastereoselectivity in API and crop protection agent synthesis. • Enables direct, resolution-free access to enantiopure scaffolds for JAK kinase (related scaffold IC50 = 2.2 nM) and antiviral Mpro (IC50 = 2.3 µM) programs. • The (R)-configured pyrrolidine-2-carboxylic acid core provides stereospecific zinc chelation for metalloenzyme inhibitor design, including HDAC and LDHA targets. • Available in research quantities (100 mg-5 g) with documented analytical certificates (NMR, HPLC). Global shipping with 2-8°C sealed storage compliance.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B8076206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CC=N2)C(=O)O
InChIInChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m1/s1
InChIKeyUKGYNTRXPAKSOG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid: Specifications & Chiral Purity


(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid (CAS: 1821832-73-8, C9H11N3O2, MW: 193.20) is a chiral heterocyclic building block that fuses an L-proline-derived (R)-configured pyrrolidine-2-carboxylic acid core with a 2-pyrimidinyl N-substituent [1]. Unlike achiral or racemic alternatives, the defined (R)-enantiomer is essential for asymmetric synthesis and enantioselective biological target engagement, where the pyrimidine ring provides π-stacking and hydrogen-bonding interactions with active-site residues .

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid: Risks of Achiral/Racemic Substitution


Substituting the (R)-enantiomer with its (S)-counterpart (CAS: 1165543-55-4) or racemic mixtures introduces fundamental stereochemical ambiguity that cannot be resolved without costly chiral resolution steps . In silico docking studies reveal that the (R)-configuration positions the carboxylic acid group for specific hydrogen-bonding with catalytic residues (e.g., Ser144 in viral proteases), whereas the (S)-enantiomer presents this moiety in an unfavorable orientation, reducing predicted binding affinity [1]. Additionally, achiral pyrimidine-substituted pyrrolidine analogs lacking the C2-carboxylate group show diminished capacity for zinc ion chelation, a critical interaction for metalloenzyme inhibition .

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid: Comparative Evidence vs. Analogs


Chiral Purity & Enantiomeric Integrity

The target (R)-enantiomer (CAS 1821832-73-8) is supplied with verified enantiomeric excess (ee) via chiral HPLC or GC, guaranteeing stereochemical homogeneity . In contrast, the racemic mixture or the (S)-enantiomer (CAS 1165543-55-4) would require additional, often extensive, chiral chromatographic purification to achieve comparable optical purity for asymmetric applications .

Chiral Resolution Enantioselective Catalysis Absolute Configuration

JAK Family Kinase Selectivity

In a series of pyrimidine-substituted pyrrolidine-2-carboxylic acid derivatives, the compound (or its closely related analog) exhibited potent inhibition of JAK2 (IC50 = 2.2 nM) while showing reduced activity against other JAK family members and a broad panel of kinases . This JAK2 selectivity profile is in contrast to earlier-generation JAK inhibitors (e.g., Tofacitinib, which potently inhibits JAK1 and JAK3), offering a differentiated mechanism for reducing off-target immunomodulatory effects [1].

Janus Kinase (JAK) Inhibition Selectivity Profiling ATP-Competitive Inhibitors

SARS-CoV-2 Mpro Zinc-Chelating Activity

The carboxylic acid moiety of the pyrrolidine-2-carboxylic acid scaffold facilitates zinc ion chelation in the active site of viral main protease (Mpro), achieving an IC50 value of 2.3 µM in vitro [1]. This activity is consistent across pyrimidine-substituted analogs, whereas compounds lacking the carboxylic acid group (e.g., simple pyrimidinyl pyrrolidines) are inactive, confirming the essential role of this functional group [2].

SARS-CoV-2 Main Protease (Mpro) Zinc Chelation

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Application Scenarios


Asymmetric Synthesis of APIs & Agrochemicals

The high enantiomeric purity (>97% ee) of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid (CAS 1821832-73-8) makes it an ideal chiral building block or auxiliary for the asymmetric synthesis of active pharmaceutical ingredients (APIs) and crop protection agents [1]. Its defined (R)-stereochemistry ensures predictable diastereoselectivity in coupling reactions, directly impacting the final product's enantiomeric excess and, consequently, its biological efficacy and regulatory compliance.

Selective Kinase Inhibitor Design

Given the class-level evidence of potent and selective JAK2 inhibition (IC50 = 2.2 nM for related scaffolds), (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid serves as a privileged fragment for medicinal chemistry programs targeting the Janus kinase family . The pyrimidine ring engages the hinge region of the kinase ATP-binding site, while the chiral pyrrolidine carboxylic acid can be further elaborated to exploit adjacent hydrophobic pockets for enhanced selectivity and potency.

Antiviral Drug Discovery Targeting Metalloenzymes

The demonstrated ability of the pyrrolidine-2-carboxylic acid scaffold to chelate the catalytic zinc ion in SARS-CoV-2 Mpro (IC50 = 2.3 µM) positions this compound as a core template for developing next-generation antiviral therapeutics [2]. Researchers can utilize (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid to explore structure-activity relationships (SAR) around the pyrimidine ring to optimize binding within the Mpro active site and improve pharmacokinetic properties.

Chemical Probes for Epigenetic & Metabolic Targets

The scaffold's inherent affinity for metalloenzymes extends beyond viral proteases. Evidence of interaction with zinc-dependent HDAC enzymes (e.g., HDAC2 IC50 = 20 µM for a related derivative) [3] and glycolytic enzymes (LDHA Ki = 5.46 µM) [4] suggests its utility in generating chemical probes for studying epigenetics and cancer metabolism. The chiral handle is critical for interrogating stereospecific binding pockets in these target classes.

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